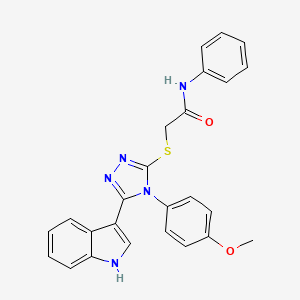

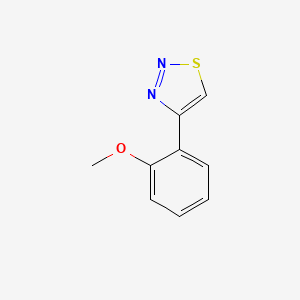

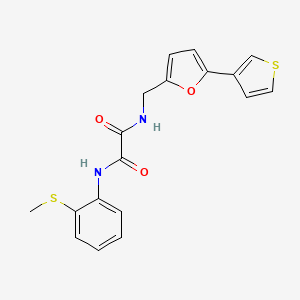

4-(2-Methoxyphenyl)thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-Methoxyphenyl)thiadiazole” is a derivative of the 1,3,4-thiadiazole class of compounds . Thiadiazoles are heterocyclic compounds that contain both sulfur (S) and nitrogen (N) atoms in their ring structure . They have been extensively explored for their functional versatility in the field of medicine, especially in anticancer research .

Synthesis Analysis

1,3,4-thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry .Chemical Reactions Analysis

Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules . They react with electrophiles at the nitrogen atoms, forming N-substituted derivatives .Physical And Chemical Properties Analysis

In general, thiadiazoles are solid at room temperature, have low melting points, and are relatively stable under normal conditions. They are typically colorless and have a faint, distinctive odor .Scientific Research Applications

Anticancer Applications

Thiadiazole derivatives, including 4-(2-Methoxyphenyl)-1,2,3-thiadiazole, have been studied for their potential anticancer properties . These compounds have shown efficacy across various cancer models, with their activity often influenced by the nature of the substituent on the compounds .

Antifungal Applications

Some 1,3,4-thiadiazole derivatives of glucosides, which could potentially include 4-(2-Methoxyphenyl)-1,2,3-thiadiazole, have demonstrated good antifungal activities . For instance, compound 4i showed higher bioactivities against Phytophthora infestans .

Antibacterial Applications

1,3,4-Thiadiazole derivatives have shown antibacterial activities against various bacterial strains . However, the antibacterial activities of the target compounds against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) were found to be moderate to poor .

Use in Synthesis of Other Compounds

4-(2-Methoxyphenyl)-1,2,3-thiadiazole can be used as a starting material in the synthesis of other complex compounds . For instance, it can be used to form hydrazone, which can then be cyclized to oxadiazole .

Use in Dye Synthesis

Thiadiazole-containing compounds have been used in the synthesis of azo dyes . The reactions were performed in a mixture of glacial acetic acid and propionic acid to improve the solubility of the starting thiadiazoles .

Use in Drug Development

Thiadiazole-containing drugs, including those that may contain 4-(2-Methoxyphenyl)-1,2,3-thiadiazole, are already used in clinics . These include diuretics like acetazolamide and methazolamide, and antibiotics like cefazedone and cefazolin sodium .

Mechanism of Action

Target of Action

The primary targets of 4-(2-Methoxyphenyl)-1,2,3-thiadiazole are Alpha1-Adrenergic Receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for various neurological conditions treatment . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

It’s known that similar compounds show affinity in the range from 22 nm to 250 nm . The interaction with the Alpha1-Adrenergic Receptors likely involves the formation of a complex that alters the receptor’s function .

Biochemical Pathways

It’s known that alpha1-adrenergic receptors, the primary targets of this compound, are involved in numerous pathways related to neurological conditions, cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

Similar compounds have been found to exhibit an acceptable pharmacokinetic profile .

Result of Action

It’s known that similar compounds have shown potential as alpha1-adrenergic receptor antagonists , which could lead to various therapeutic effects depending on the specific condition being treated.

Future Directions

Thiadiazoles have a variety of applications in different scientific fields due to their versatile properties. In pharmaceuticals, numerous drugs with a thiadiazole ring have been synthesized, displaying a range of therapeutic activities . These preliminary biological screening studies have given positive anticancer activity for these new classes of derivatives . An additional research study like the mechanism of action of the anticancer activity of this new class of compounds is necessary . These groundwork studies illuminate a future pathway for research of this class of compounds enabling the discovery of potent antitumor agents .

properties

IUPAC Name |

4-(2-methoxyphenyl)thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-12-9-5-3-2-4-7(9)8-6-13-11-10-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCLTNOIEMSMPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CSN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2888763.png)

![2,1,3-Benzothiadiazol-5-yl-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2888764.png)

![8-(4-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2888769.png)

![4-[4-(Morpholin-4-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2888770.png)

![3,4-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2888772.png)

![Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate](/img/structure/B2888773.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2888776.png)

![3-((4-chlorophenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2888777.png)

![5-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888779.png)